molecular formula C33H26N2 B14521281 4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine CAS No. 62761-84-6

4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine

Cat. No.: B14521281
CAS No.: 62761-84-6
M. Wt: 450.6 g/mol
InChI Key: UFWXYZSFAYRAIG-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-methylphenyl group and three phenyl groups attached to the dihydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine typically involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives. One common method involves the reaction of 4-methylbenzohydrazide with triphenylphthalic anhydride under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydrophthalazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of phthalazine-1,2-dione derivatives.

    Reduction: Formation of 1,2-dihydrophthalazine derivatives.

    Substitution: Formation of halogenated or alkylated phenyl derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with a methyl group at the para position, used as an intermediate in organic synthesis.

    Mephedrone (4-MMC): A synthetic cathinone with stimulant properties, structurally related to amphetamines.

    4-Methoxyphenyl isothiocyanate: Used in the synthesis of various heterocyclic compounds.

Uniqueness

4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

62761-84-6

Molecular Formula

C33H26N2

Molecular Weight

450.6 g/mol

IUPAC Name

4-(4-methylphenyl)-1,1,2-triphenylphthalazine

InChI

InChI=1S/C33H26N2/c1-25-21-23-26(24-22-25)32-30-19-11-12-20-31(30)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)35(34-32)29-17-9-4-10-18-29/h2-24H,1H3

InChI Key

UFWXYZSFAYRAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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